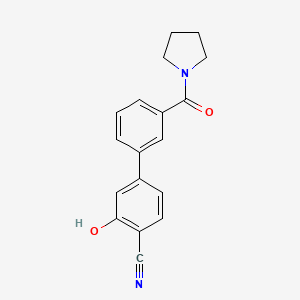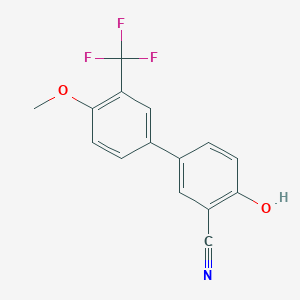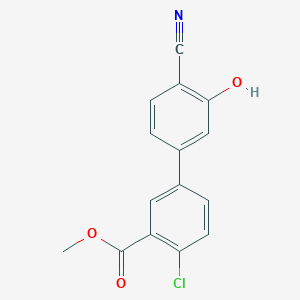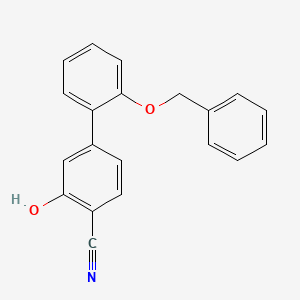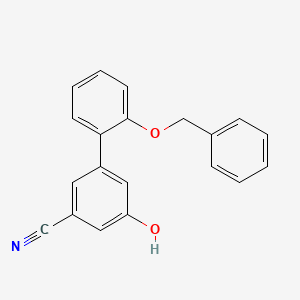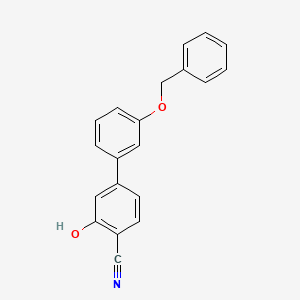
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% (5-BPCP-95) is a synthetic organic compound widely used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 303.33 g/mol and a melting point of 140 °C. 5-BPCP-95 is a versatile compound that has many applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of polymers and other materials. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is used in the study of enzyme inhibition, drug metabolism, and protein structure.
作用機序
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a number of different mechanisms of action. It is known to inhibit enzymes such as cytochrome P450 and monoamine oxidase. It is also known to bind to and modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. In addition, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% has been shown to affect the expression of a number of genes, including those involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
The main advantage of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its versatility. It can be used in a variety of different reactions and can be used to synthesize a wide range of compounds. Additionally, 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% is relatively stable and can be stored for extended periods of time. The main limitation of using 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity. It is known to be toxic to a variety of cells and organisms and should be handled with caution.
将来の方向性
There are a number of potential future directions for 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% research. One potential direction is the development of new synthetic methods for the production of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%. Another potential direction is the exploration of its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential uses. Finally, research into the development of new analytical methods for the detection and quantification of 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% could lead to improved safety and efficacy in its use.
合成法
5-(4-Benzyloxyphenyl)-2-cyanophenol, 95% can be synthesized through a reaction between phenylmagnesium bromide and 4-benzyloxybenzaldehyde in the presence of a catalytic amount of sodium cyanide. The reaction is carried out in an inert atmosphere and can be completed in two steps. In the first step, the phenylmagnesium bromide reacts with the 4-benzyloxybenzaldehyde to form a benzyloxy-substituted phenylmagnesium bromide. In the second step, the benzyloxy-substituted phenylmagnesium bromide reacts with sodium cyanide to form 5-(4-Benzyloxyphenyl)-2-cyanophenol, 95%.
特性
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQQTFBBCXBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685007 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Benzyloxyphenyl)-2-cyanophenol | |
CAS RN |
1261984-40-0 |
Source


|
| Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




